2,5,7,7-Tetramethyloctan-1-ol
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Overview
Description
2,5,7,7-Tetramethyloctan-1-ol is an organic compound belonging to the class of alcohols It is characterized by its branched structure with four methyl groups attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,7-Tetramethyloctan-1-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5,7,7-Tetramethyloctane, followed by oxidation to introduce the hydroxyl group. This process typically requires the use of strong bases and oxidizing agents under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5,7,7-Tetramethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5,7,7-Tetramethyloctan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5,7,7-Tetramethyloctan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetramethyloctane: Similar in structure but lacks the hydroxyl group.
2,5,7,7-Tetramethyloctanal: An aldehyde derivative of the compound.
2,5,7,7-Tetramethyloctanoic acid: A carboxylic acid derivative.
Uniqueness
2,5,7,7-Tetramethyloctan-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties. This functional group allows for a wide range of chemical reactions and interactions, making the compound versatile for various applications.
Properties
IUPAC Name |
2,5,7,7-tetramethyloctan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-10(8-12(3,4)5)6-7-11(2)9-13/h10-11,13H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLZYKUEPAKVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)CO)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593457 |
Source
|
Record name | 2,5,7,7-Tetramethyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113831-58-6 |
Source
|
Record name | 2,5,7,7-Tetramethyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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